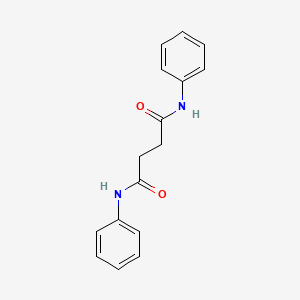

N,N'-diphenylsuccinamide

Übersicht

Beschreibung

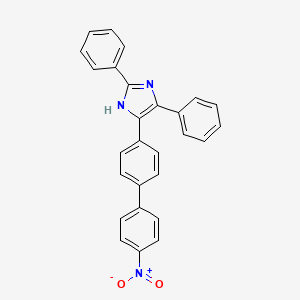

N,N'-diphenylsuccinamide (DPN) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a tool to investigate the biochemical and physiological effects of various substances. DPN has been shown to interact with a variety of proteins and enzymes, making it a valuable tool for studying their functions and mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Catalytic Role in Halolactonization

Diphenyl diselenide, a related compound to N,N'-diphenylsuccinamide, has been used to catalyze the halolactonization of unsaturated acids with N-halosuccinimides. This process occurs under mild conditions and can afford regiocontrol favoring gamma-lactone products. The regioselectivity towards gamma-lactones is due to kinetic rather than thermodynamic control (Mellegaard & Tunge, 2004).

Influence on Crystalline Forms in Polymers

N,N'-Diphenyl succinamide (DPS) has been studied for its effect on the formation of β crystalline form in isotactic polypropylene (iPP). It acts as a β-nucleating agent, influencing the crystallization and structural properties of polymers. Studies have shown that DPS possesses a high ability to induce the β-form in iPP, highlighting its potential for modifying polymer characteristics (Lu & Dou, 2009).

Extraction of Platinum from Chloride Media

N,N'-Diphenylsuccinamide derivatives have been explored as potential molecules for the liquid–liquid extraction of Pt(IV) from chloride solutions. These compounds demonstrate promising abilities for platinum recovery from hydrochloric acid media, indicating their potential application in the field of metal extraction and recovery (Costa et al., 2016).

Transformation in Chemical Reactions

Research from 1934 indicated that the application of the Hofmann reaction to 1,2-diphenylsuccinamide led to unexpected products like diphenylacetic acid, suggesting a rearrangement mechanism during the reaction. This study offers insights into the chemical behavior and transformation of diphenylsuccinamide derivatives under specific conditions (McRae & Townshend, 1934).

Use in Microstructure Formation

Research on diphenylalanine, a compound structurally related to N,N'-diphenylsuccinamide, has shown that it forms ordered assemblies with unique mechanical, optical, and semiconductive properties. These properties are being utilized in various applications like energy storage, biosensing, light emission, and drug delivery. Modifications to the diphenylalanine structure have led to the formation of distinctive microstructures with varying morphologies and optical properties, indicating the potential for molecular engineering in material science (Pellach et al., 2016).

Role in Photodynamic Therapy

Ruthenium-containing photosensitizers, which may involve compounds like N,N'-diphenylsuccinamide, have been developed for photodynamic therapy (PDT) to treat cancer and infections. These photosensitizers have tuned photophysical and biological properties, indicating the potential of N,N'-diphenylsuccinamide derivatives in medical applications, particularly in the treatment of diseases through light-activated processes (Heinemann et al., 2017).

Environmental Analysis of Related Compounds

Studies on polybrominated diphenyl ethers (PBDEs), which are structurally related to N,N'-diphenylsuccinamide, have focused on their environmental fate, behavior, and human exposure. This research is crucial for understanding the environmental impact of similar compounds and can inform the safe and sustainable use of N,N'-diphenylsuccinamide in various applications (Covaci et al., 2011).

Eigenschaften

IUPAC Name |

N,N'-diphenylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOAZMRAXYIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935129 | |

| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinanilide | |

CAS RN |

15510-09-5 | |

| Record name | Succinanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)

![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)

![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)

![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)

![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)